2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
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Overview
Description
2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazine ring substituted with a chloro-methoxyphenyl group and an acetonitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile typically involves multiple steps, starting with the preparation of the chloro-methoxyphenyl precursor. This precursor is then reacted with appropriate reagents to form the pyrazine ring. Common synthetic routes include:
Nitrile Formation:
Cyclization: Formation of the pyrazine ring can be accomplished via cyclization reactions involving dicarbonyl compounds and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methoxyphenyl)acetonitrile: Shares a similar structure but lacks the pyrazine ring.
Methyl 3-(5-(3-chloro-4-methoxyphenyl)-2-furyl)-2-cyano-2-propenoate: Contains a furan ring instead of a pyrazine ring.
Uniqueness
The presence of the pyrazine ring in 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-20-11-3-2-9(8-10(11)14)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAOBZUGCDPYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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